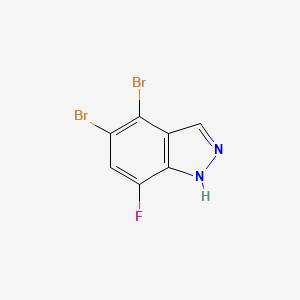
4,5-Dibromo-7-fluoro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-7-fluoro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-7-fluoro-1H-indazole typically involves the bromination and fluorination of indazole derivatives. One common method includes the bromination of 4,5-dibromo-1H-indazole using N-bromo-succinimide in acetonitrile at controlled temperatures of -10 to 10°C . The fluorination step can be achieved using appropriate fluorinating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dibromo-7-fluoro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
4,5-Dibromo-7-fluoro-1H-indazole has several scientific research applications, including:
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-7-fluoro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
4-Fluoro-1H-indazole: A fluorinated indazole with similar applications in medicinal chemistry.
5-Bromo-4-fluoro-1H-indazole: Another brominated and fluorinated indazole with comparable reactivity and applications.
Uniqueness: 4,5-Dibromo-7-fluoro-1H-indazole is unique due to the presence of both bromine and fluorine atoms at specific positions on the indazole ring
Propiedades
Fórmula molecular |
C7H3Br2FN2 |
|---|---|
Peso molecular |
293.92 g/mol |
Nombre IUPAC |
4,5-dibromo-7-fluoro-1H-indazole |
InChI |
InChI=1S/C7H3Br2FN2/c8-4-1-5(10)7-3(6(4)9)2-11-12-7/h1-2H,(H,11,12) |
Clave InChI |
NTOLIPVQWBIACF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C=NN2)C(=C1Br)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



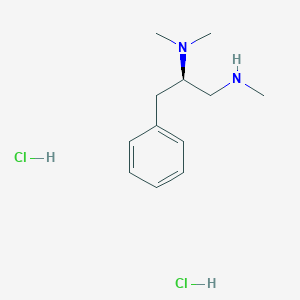
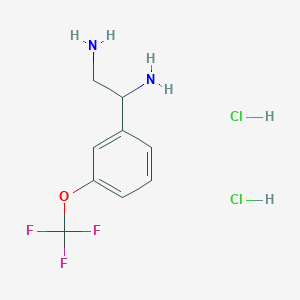

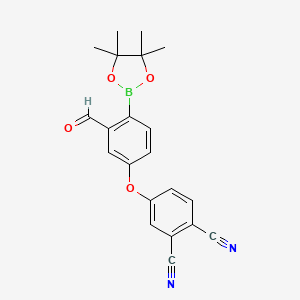

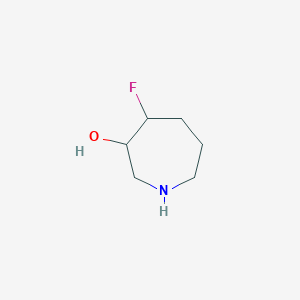
![5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13041461.png)
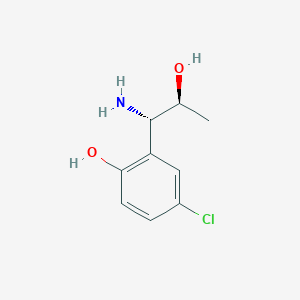
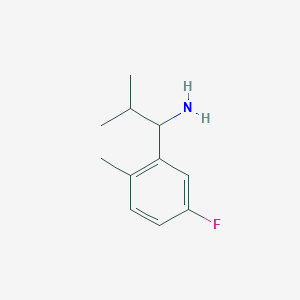
![1-Isopropyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13041482.png)



